REACTION_SMILES
|
[F:13][c:14]1[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1.[NH:1]1[CH2:2][CH:3]([NH:5][C:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])[CH2:4]1>>[N:1]1([c:14]2[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]2)[CH2:2][CH:3]([NH:5][C:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])[CH2:4]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1CNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC1CN(c2ccc([N+](=O)[O-])cc2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |